Trichloronickelate(1-)

Description

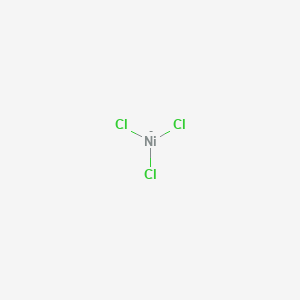

Trichloronickelate(1-), with the chemical formula [NiCl₃]⁻, is a nickel(II) coordination complex featuring three chloride ligands. This anion is typically stabilized in ionic compounds with large counterions (e.g., [Ph₄P]⁺ or [Et₄N]⁺) to mitigate charge density effects. The nickel center adopts a distorted trigonal planar or octahedral geometry depending on the solvent and counterion, with Ni–Cl bond lengths ranging from 2.30–2.45 Å . It is synthesized via the reaction of nickel(II) chloride (NiCl₂) with excess chloride ions (Cl⁻) in non-aqueous solvents such as acetonitrile or dimethylformamide, which prevent hydrolysis. Spectroscopic studies reveal characteristic absorption bands in the visible region (λ ≈ 600–700 nm) due to d-d transitions, consistent with a high-spin d⁸ configuration .

Properties

Molecular Formula |

Cl3Ni- |

|---|---|

Molecular Weight |

165.05 g/mol |

IUPAC Name |

trichloronickel(1-) |

InChI |

InChI=1S/3ClH.Ni/h3*1H;/q;;;+2/p-3 |

InChI Key |

RIIFPDUMQWZISY-UHFFFAOYSA-K |

SMILES |

Cl[Ni-](Cl)Cl |

Canonical SMILES |

Cl[Ni-](Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Chlorometallates

| Compound | Geometry | Oxidation State | Ni–Cl Bond Length (Å) | Magnetic Moment (BM) |

|---|---|---|---|---|

| [NiCl₃]⁻ | Trigonal planar | +2 | 2.30–2.45 | 3.1–3.3 |

| [NiCl₄]²⁻ | Tetrahedral | +2 | 2.25–2.40 | 3.0–3.2 |

| [FeCl₄]⁻ | Tetrahedral | +3 | 2.15–2.30 | 5.9 (high spin) |

| [CoCl₄]²⁻ | Tetrahedral | +2 | 2.20–2.35 | 4.3 (high spin) |

Trichloronickelate(1-) vs. Tetrachloronickelate(2-)

While both contain Ni²⁺, [NiCl₄]²⁻ adopts a tetrahedral geometry due to stronger ligand field stabilization from four chloride ligands. This results in shorter Ni–Cl bonds (2.25–2.40 Å) compared to [NiCl₃]⁻. Magnetic moments are similar (~3.0–3.3 BM), reflecting analogous high-spin configurations .Comparison with Other Transition Metal Trichlorides

[FeCl₃]⁻ and [CoCl₃]⁻ exhibit distinct electronic behaviors. Iron(III) in [FeCl₄]⁻ adopts a high-spin d⁵ configuration with a magnetic moment of ~5.9 BM, while cobalt(II) in [CoCl₄]²⁻ shows a high-spin d⁷ configuration (4.3 BM). Trichloronickelate(1-), with a d⁸ system, lacks the Jahn-Teller distortions common in d⁴ or d⁹ systems, enhancing its stability in solution .

Stability and Reactivity

Table 2: Stability Constants (log K) in Aqueous Solution

| Compound | log K (25°C) | Solubility in H₂O (g/100 mL) |

|---|---|---|

| [NiCl₃]⁻ | 4.2 | 0.15 (low) |

| [NiCl₄]²⁻ | 5.8 | 12.5 (moderate) |

| [FeCl₄]⁻ | 1.5 | 45.0 (high) |

- Solution Stability : [NiCl₃]⁻ is less stable than [NiCl₄]²⁻ due to lower ligand count, requiring higher Cl⁻ concentrations for stabilization. Its low solubility in water contrasts with the moderate solubility of [NiCl₄]²⁻.

- Redox Behavior : Unlike [FeCl₃]⁻, which readily undergoes redox reactions, [NiCl₃]⁻ is relatively inert, reflecting nickel(II)’s resistance to oxidation or reduction under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.